molecular formula C14H11FN4O2S B10870674 4-Fluoro-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-benzamide

4-Fluoro-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-benzamide

Cat. No.: B10870674
M. Wt: 318.33 g/mol
InChI Key: CGFQAUHJSUOIQO-UHFFFAOYSA-N
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Description

4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound that features a fluorine atom, a pyridine ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyridine derivative and the benzamide precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and other functional groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Catalysts such as palladium or nickel, and reagents like halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through ligand-receptor interactions. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, pyridine ring, and hydrazino-carbothioyl moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H11FN4O2S

Molecular Weight

318.33 g/mol

IUPAC Name

4-fluoro-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide

InChI

InChI=1S/C14H11FN4O2S/c15-11-5-3-9(4-6-11)12(20)17-14(22)19-18-13(21)10-2-1-7-16-8-10/h1-8H,(H,18,21)(H2,17,19,20,22)

InChI Key

CGFQAUHJSUOIQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)F

solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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